

An In-depth Technical Guide to Ethylhydrazine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylhydrazine**

Cat. No.: **B1196685**

[Get Quote](#)

This technical guide provides a comprehensive overview of **ethylhydrazine**, a reactive chemical intermediate used in various research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its toxicological profile.

Chemical and Physical Properties

Ethylhydrazine (CAS Number: 624-80-6) is a derivative of hydrazine.^{[1][2][3]} It is often handled in the form of its more stable salts, such as the hydrochloride or oxalate salt. The key properties of **ethylhydrazine** and its common salt forms are summarized below.

Property	Ethylhydrazine	Ethylhydrazine Hydrochloride	Ethylhydrazine Oxalate
CAS Number	624-80-6[1][2][3]	18413-14-4[4][5]	6629-60-3[6]
Molecular Formula	C ₂ H ₈ N ₂ [1][2][3]	C ₂ H ₉ CIN ₂ [4]	C ₂ H ₈ N ₂ · C ₂ H ₂ O ₄ [6]
Molecular Weight	60.10 g/mol [1][2]	96.56 g/mol [4]	150.13 g/mol [6]
Appearance	Flammable liquid[7]	Solid[5]	Crystalline solid[8]
Boiling Point	100 °C (at 744 Torr)[1]	Not available	Not applicable
Melting Point	110-120 °C[1]	Not available	170-173 °C (decomposes)[6][8]
Density	0.811 ± 0.06 g/cm ³ (at 20°C)[1]	Not available	Not available
Flash Point	15.7 ± 22.3 °C[1]	Not applicable	Not applicable
pKa	Not available	Not available	Not available
Solubility	Not available	Not available	Not available

Experimental Protocols

Ethylhydrazine is a versatile reagent used in the synthesis of various heterocyclic compounds, such as pyrazoles and indazoles, which are important scaffolds in medicinal chemistry.[4]

Synthesis of Ethylhydrazine Derivatives

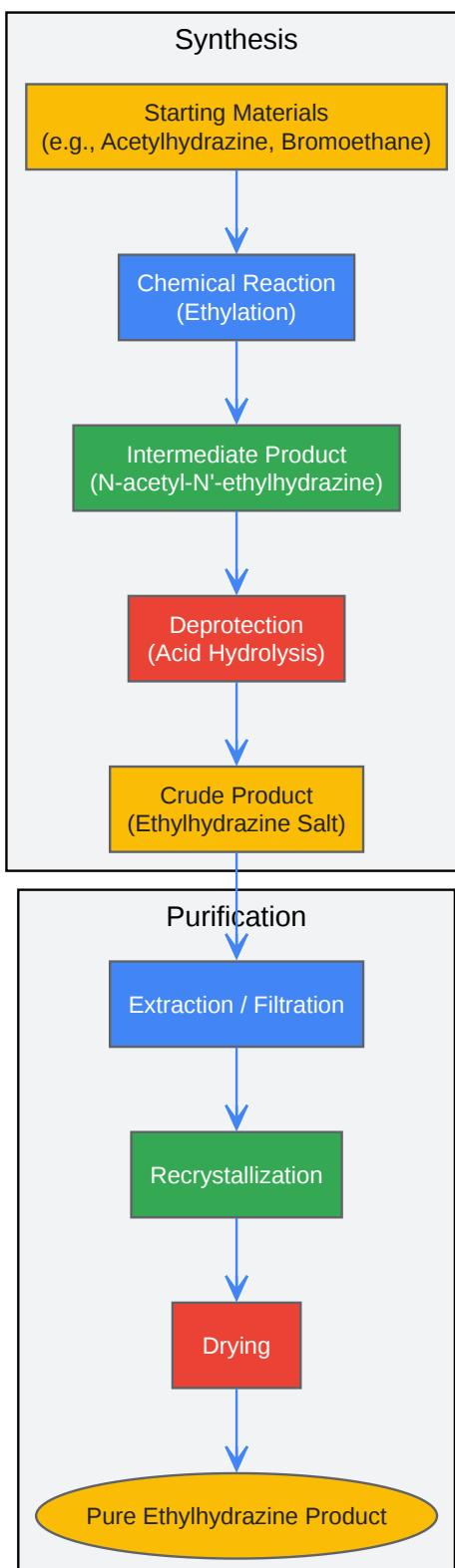
Several methods for the synthesis of **ethylhydrazine** and its salts have been reported. Below are summaries of common laboratory-scale procedures.

Method 1: Synthesis of Ethylhydrazine Dihydrochloride from Acetylhydrazine[9]

This method involves the ethylation of acetylhydrazine followed by the removal of the acetyl protecting group.

- Step 1: Synthesis of N-acetyl-N'-ethylhydrazine. Acetylhydrazine, a base, and a catalyst are dissolved in an organic solvent and cooled to 0°C. Bromoethane is added dropwise. After the

addition is complete, the mixture is warmed to 20°C and stirred for 12 hours. The solvent is then removed by filtration and evaporation to yield N-acetyl-N'-**ethylhydrazine**.


- Step 2: Deprotection. The N-acetyl-N'-**ethylhydrazine** is treated with hydrochloric acid under strong acidic conditions to remove the acetyl group, yielding **ethylhydrazine** dihydrochloride. The product structure can be confirmed by ^1H NMR and single-crystal X-ray diffraction.

Method 2: Synthesis of 1,2-Dialkylhydrazines by Reduction of Azines[10]

This general method can be adapted for **ethylhydrazine** synthesis by reducing the corresponding azine.

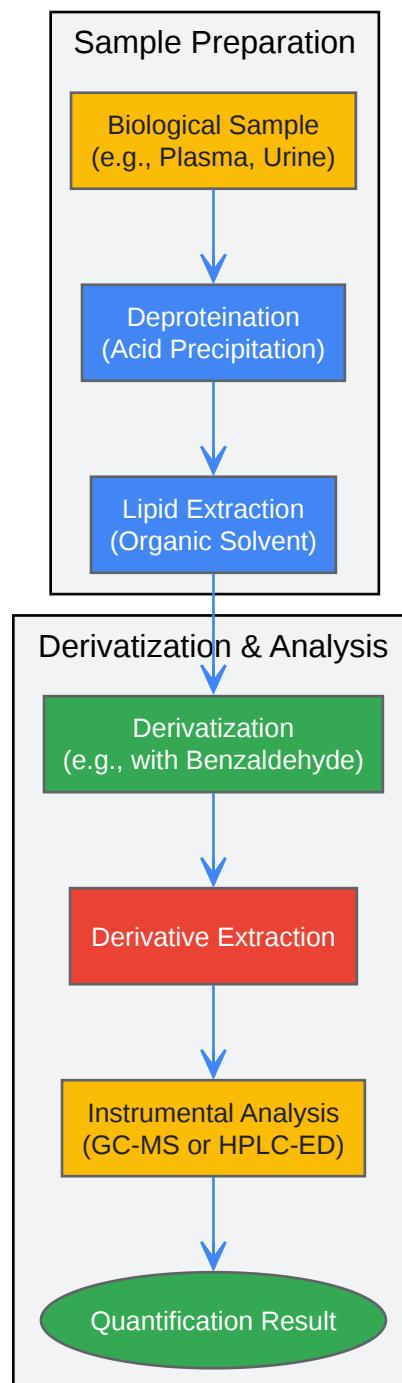
- Step 1: Preparation of the Aldazine. The required aldazine (in this case, ethylideneazine) is prepared by condensing freshly distilled acetaldehyde with aqueous hydrazine.
- Step 2: Reduction. The azine is reduced using a suitable reducing agent, such as lithium aluminum hydride, in an appropriate solvent. This method is reported to give good yields of the corresponding 1,2-dialkylhydrazine.

A logical workflow for a typical synthesis and purification process is illustrated below.

[Click to download full resolution via product page](#)

General workflow for **ethylhydrazine** synthesis and purification.

Analytical Methods


The analysis of hydrazine and its derivatives in various matrices often requires specialized techniques due to their reactivity and polarity. Common analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[\[11\]](#)[\[12\]](#)

General Procedure for Analysis in Biological Samples:[\[11\]](#)

Analysis in biological matrices like urine or plasma typically involves sample preparation to remove interferences, followed by derivatization to improve chromatographic performance and detectability.

- Step 1: Sample Preparation. Proteins are precipitated from the sample using an acid (e.g., hydrochloric or trichloroacetic acid). Lipids and other interfering substances are removed by liquid-liquid extraction (e.g., with methylene chloride).
- Step 2: Derivatization. The hydrazine in the aqueous fraction is reacted with a derivatizing agent. Common agents include p-dimethylaminobenzaldehyde, benzaldehyde, or pentafluorobenzaldehyde.[\[11\]](#)[\[13\]](#) This reaction forms a stable, less polar derivative (a hydrazone) that is more amenable to chromatographic analysis.
- Step 3: Extraction of Derivative. The formed derivative is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate or chloroform).
- Step 4: Analysis. The extract is then analyzed by GC or HPLC. A nitrogen-phosphorus detector (NPD) is selective for nitrogen-containing compounds, while an electrochemical detector (ED) can also be used with HPLC.[\[12\]](#) For unequivocal identification, GC-MS is employed.[\[11\]](#)

The workflow for a typical analytical protocol is visualized below.

[Click to download full resolution via product page](#)

Analytical workflow for determining **ethylhydrazine** in biological samples.

Toxicology and Safety

Ethylhydrazine and other hydrazines are toxic compounds that require careful handling. They are classified as suspected carcinogens and can cause harm through inhalation, ingestion, or skin contact.[5][7]

Health Effects:

- Acute Exposure: Can lead to irritation of the respiratory tract, skin, and eyes.[5] Systemic effects may include central nervous system depression, seizures, and damage to the liver and kidneys.[14][15] Inhalation exposure can cause delayed pulmonary edema.[14]
- Chronic Exposure: Long-term exposure to hydrazines is associated with an increased risk of cancer.[15]
- Mechanism: Hydrazines are reactive nucleophiles and reducing agents. Their toxicity is thought to be related to their ability to generate free radicals, inhibit enzymes (particularly those containing pyridoxal phosphate), and damage DNA.

Due to the significant hazards, all work with **ethylhydrazine** should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[5] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[5][7]

Applications in Research and Development

Despite its toxicity, **ethylhydrazine** is a valuable reagent in organic synthesis and medicinal chemistry.[4]

- Pharmaceutical Synthesis: It is a key building block for synthesizing pyrazole and pyrazolopyrimidine cores.[4] These heterocyclic structures are found in many biologically active compounds, including potent and selective inhibitors of enzymes like the mammalian target of rapamycin (mTOR).[4]
- Biochemical Probes: **Ethylhydrazine** has been used in biochemical studies, for example, to investigate enzyme mechanisms, such as the inactivation of horseradish peroxidase.[4]
- Chemical Synthesis: It serves as a precursor for creating various organic molecules, including 1-aminopyrroles and substituted indazoles.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ethylhydrazine | C₂H₈N₂ | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYLHYDRAZINE | 624-80-6 [chemicalbook.com]
- 4. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. エチルヒドラジン シュウ酸塩 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samples - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. osha.gov [osha.gov]
- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdsearchlight.com [mdsearchlight.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethylhydrazine: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196685#ethylhydrazine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com